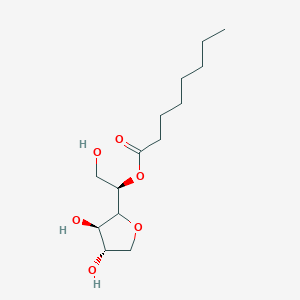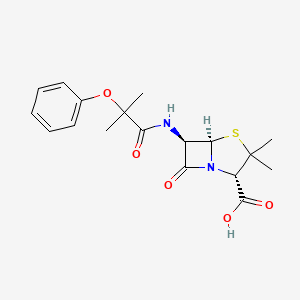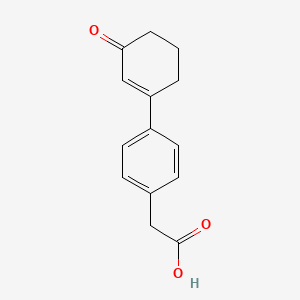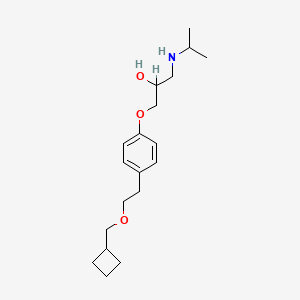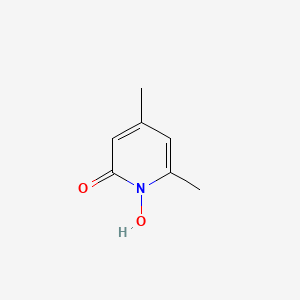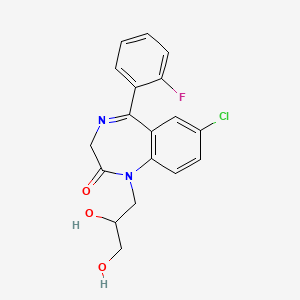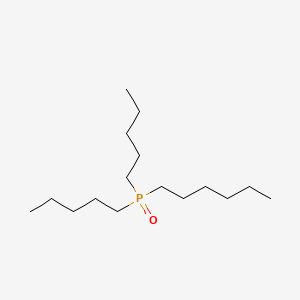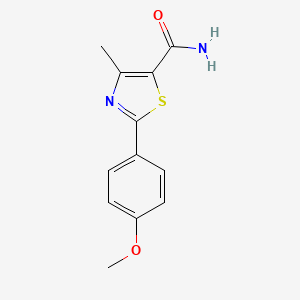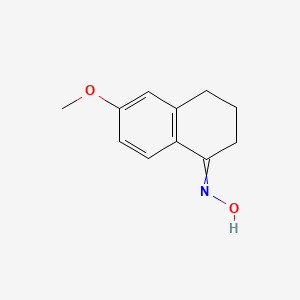
6-メトキシ-1-テトラロンオキシム
概要
説明
6-Methoxy-1-tetralone oxime is an organic compound with the molecular formula C11H13NO2 It is a derivative of 6-methoxy-1-tetralone, where the ketone group is converted to an oxime group
科学的研究の応用
6-Methoxy-1-tetralone oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules
作用機序
Target of Action
It has been found that similar compounds can interact with theserotonin (5-HT) system .
Mode of Action
It has been observed that similar compounds caninhibit the high-affinity uptake of serotonin (5-HT) and increase the potassium-evoked release of 5-HT . This suggests that 6-Methoxy-1-tetralone oxime might interact with its targets in a similar manner, altering the serotonin levels in the system.
Biochemical Pathways
Given its potential interaction with the serotonin system , it may influence pathways related to mood regulation, sleep, appetite, and other physiological processes that serotonin typically regulates.
Result of Action
Based on its potential interaction with the serotonin system , it might influence various physiological processes, including mood regulation, sleep, and appetite.
生化学分析
Biochemical Properties
6-Methoxy-1-tetralone oxime plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, 6-Methoxy-1-tetralone oxime can act as a nucleophile, reacting with aldehydes and ketones to form stable oxime derivatives . This interaction is crucial in biochemical assays and synthetic applications, where the formation of oximes is a key step. Additionally, 6-Methoxy-1-tetralone oxime has been shown to interact with specific biomolecules, such as hydroxylamine, leading to the formation of oxime adducts .
Cellular Effects
The effects of 6-Methoxy-1-tetralone oxime on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 6-Methoxy-1-tetralone oxime can induce apoptosis in cancer cells by activating specific signaling pathways . Furthermore, it has been observed to affect the expression of genes involved in cell cycle regulation and metabolic processes, thereby altering cellular metabolism and promoting cell death in malignant cells .
Molecular Mechanism
The molecular mechanism of 6-Methoxy-1-tetralone oxime involves its interaction with biomolecules at the molecular level. This compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, 6-Methoxy-1-tetralone oxime can inhibit the activity of certain enzymes by forming stable oxime adducts, thereby preventing the enzyme from catalyzing its substrate . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methoxy-1-tetralone oxime can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that 6-Methoxy-1-tetralone oxime can have sustained effects on cellular function, with prolonged exposure leading to cumulative changes in cell signaling and metabolism . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 6-Methoxy-1-tetralone oxime vary with different dosages in animal models. At low doses, this compound can induce beneficial effects, such as apoptosis in cancer cells, without causing significant toxicity . At higher doses, 6-Methoxy-1-tetralone oxime can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
6-Methoxy-1-tetralone oxime is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components . The metabolic flux of 6-Methoxy-1-tetralone oxime can influence the levels of metabolites in cells, thereby affecting cellular metabolism and function .
Transport and Distribution
The transport and distribution of 6-Methoxy-1-tetralone oxime within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by solute carrier transporters, facilitating its uptake into cells . Once inside the cell, 6-Methoxy-1-tetralone oxime can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 6-Methoxy-1-tetralone oxime is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . The localization of 6-Methoxy-1-tetralone oxime within these compartments can influence its interactions with biomolecules and its overall biochemical activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1-tetralone oxime typically involves the reaction of 6-methoxy-1-tetralone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of 6-methoxy-1-tetralone oxime follows similar synthetic routes but on a larger scale. The process involves the use of continuous-flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and purity levels .
化学反応の分析
Types of Reactions
6-Methoxy-1-tetralone oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
類似化合物との比較
Similar Compounds
6-Methoxy-1-tetralone: The parent compound with a ketone group instead of an oxime group.
5-Methoxy-1-tetralone: A structural isomer with the methoxy group at a different position.
7-Methoxy-1-tetralone: Another isomer with the methoxy group at the 7-position.
Uniqueness
6-Methoxy-1-tetralone oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activities compared to its ketone counterparts. This makes it a valuable compound for various synthetic and research applications .
特性
IUPAC Name |
N-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-9-5-6-10-8(7-9)3-2-4-11(10)12-13/h5-7,13H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPLWBMPKVIAOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NO)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80410648 | |
| Record name | 6-Methoxy-1-tetralone oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80410648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54951-36-9 | |
| Record name | 6-Methoxy-1-tetralone oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80410648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
